molecular formula C13H16N2OS B2950683 N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine CAS No. 107415-56-5

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine

Cat. No. B2950683
CAS RN: 107415-56-5
M. Wt: 248.34
InChI Key: CPSSYNIAVMTWFG-UHFFFAOYSA-N
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Description

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is also known historically to be one of the first non-opioid analgesics without anti-inflammatory properties .


Synthesis Analysis

Phenacetin can be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .


Molecular Structure Analysis

The molecular structure of Phenacetin consists of an ethoxy (OCH2CH3), a phenyl (-Ph), an acetamide (NHC=O) and an acetyl group (O=CCH3) .


Chemical Reactions Analysis

Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .


Physical And Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm3, a melting point of 134 to 137.5 °C, and a solubility in water of 0.766 g/L at 25 °C .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine: has been utilized in the synthesis of β-lactam antibiotics . The compound serves as a precursor in the Staudinger reaction, which is a key step in producing β-lactam rings, essential structures in many antibiotic agents. This application is crucial for developing new antibiotics to combat resistant bacterial strains.

Protective Group in Organic Synthesis

In organic synthesis, the p-ethoxyphenyl (PEP) group derived from N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine acts as a protecting group for amide-NH bonds . This is particularly important in the synthesis of sensitive molecules where selective reactions are required.

Pharmacological Research

Historically, derivatives of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine, such as phenacetin, were used as analgesics and antipyretics . Although phenacetin is no longer used due to safety concerns, the compound’s structure has informed the development of safer analgesics.

Material Science

The compound’s derivatives have potential applications in material science, particularly in the synthesis of novel organic compounds with specific physical properties . These materials could be used in creating new polymers or coatings with unique characteristics.

Environmental Science

In environmental science, the compound’s derivatives could be used as markers or probes to study chemical reactions and processes . This can help in understanding and monitoring environmental changes and pollutant behaviors.

Biochemistry and Cancer Research

In biochemistry, the compound is involved in the semi-synthesis of anticancer agents like Taxol and Taxotere . These applications are significant for the development of new cancer therapies.

Mechanism of Action

Safety and Hazards

Phenacetin was withdrawn from medicinal use as dangerous from the 1970s (e.g., withdrawn in Canada in 1973, and by the U.S. Food and Drug Administration in 1983) . It was found to be carcinogenic and cause kidney damage .

Future Directions

As Phenacetin has been withdrawn from the market due to its harmful effects, future research may focus on developing safer alternatives or studying the long-term effects of its use .

properties

IUPAC Name

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-4-16-12-7-5-11(6-8-12)15-13-14-9(2)10(3)17-13/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSSYNIAVMTWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine

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